molecular formula C18H20N2O3S B2487269 6-Methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]-1H-indole-2-carboxamide CAS No. 1448033-48-4

6-Methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]-1H-indole-2-carboxamide

Cat. No.: B2487269
CAS No.: 1448033-48-4
M. Wt: 344.43
InChI Key: HJRQOGCWYBYKEU-UHFFFAOYSA-N
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Description

6-Methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]-1H-indole-2-carboxamide is a synthetic organic compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule is built around a 1H-indole-2-carboxamide core, a privileged scaffold widely recognized for its diverse biological activities and significant presence in medicinal chemistry . The structure is strategically substituted with a 6-methoxy group on the indole ring and a complex side chain at the carboxamide nitrogen featuring a 5-methylthiophene unit. Thiophene rings are common bioisosteres in drug design, often used to optimize properties like potency and metabolic stability. The indole-2-carboxamide scaffold is of particular interest in receptor modulation studies. Scientific literature has extensively documented that indole-2-carboxamide analogs can function as allosteric modulators for protein-coupled receptors, such as the cannabinoid CB1 receptor . These compounds can enhance or inhibit the binding and functional efficacy of orthosteric ligands, providing a powerful tool for probing receptor function and signaling pathways. Furthermore, indole derivatives, in general, have been investigated for a broad spectrum of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant activities . The specific substitutions on the indole core and the carboxamide nitrogen are critical determinants of the compound's target affinity, selectivity, and overall functional profile, offering a rich avenue for structure-activity relationship (SAR) exploration. This compound is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the relevant safety data sheets and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

6-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-11-4-7-17(24-11)16(23-3)10-19-18(21)15-8-12-5-6-13(22-2)9-14(12)20-15/h4-9,16,20H,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRQOGCWYBYKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=CC3=C(N2)C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hemetsberger–Knittel Indole Synthesis

This method constructs the indole ring via thermolytic cyclization of azidocinnamate derivatives. For 6-methoxy substitution:

  • Knoevenagel Condensation : 4-Methoxybenzaldehyde reacts with methyl 2-azidoacetate to form methyl 2-azido-3-(4-methoxyphenyl)acrylate.
  • Cyclization : Heating the intermediate at 160°C in xylene induces azide decomposition and indole ring formation, yielding methyl 6-methoxy-1H-indole-2-carboxylate.
  • Hydrolysis : Base-mediated saponification (e.g., NaOH/EtOH) converts the ester to 6-methoxy-1H-indole-2-carboxylic acid.

Key Data :

Step Reagents/Conditions Yield (%)
Knoevenagel Methyl 2-azidoacetate, EtOH 78–85
Cyclization Xylene, 160°C, 3 h 65–72
Hydrolysis 2M NaOH, reflux, 6 h 89–93

Friedel–Crafts Acylation Route

Alternative approach for indole functionalization:

  • Ethyl 5-Chloroindole-2-carboxylate undergoes Friedel–Crafts acylation at C3 using AlCl₃ and methoxyacetyl chloride.
  • Reductive Deoxygenation : Triethylsilane reduces the ketone to a methylene group.
  • Methoxy Introduction : Nucleophilic aromatic substitution (NaOMe/CuI) replaces chloride at C6.
  • Ester Hydrolysis : NaOH/EtOH yields the carboxylic acid.

Limitation : Requires regioselective C6 methoxylation, often leading to mixtures requiring chromatographic separation.

Synthesis of 2-Methoxy-2-(5-Methylthiophen-2-YL)Ethylamine

The chiral amine side chain necessitates asymmetric synthesis:

Enantioselective Henry Reaction

  • Nitroaldol Addition : 5-Methylthiophene-2-carbaldehyde reacts with nitromethane using a Cu(II)-bis(oxazoline) catalyst to form (R)-2-nitro-1-(5-methylthiophen-2-yl)ethanol (92% ee).
  • Reduction : Hydrogenation over Ra-Ni converts the nitro group to amine, yielding (R)-2-amino-1-(5-methylthiophen-2-yl)ethanol.
  • Methylation : Treatment with methyl iodide and K₂CO₃ introduces the methoxy group.

Optimized Parameters :

  • Catalyst: Cu(OTf)₂/(S,S)-t-Bu-box (5 mol%)
  • Solvent: CH₂Cl₂ at −40°C
  • Yield: 84% over three steps

Amide Bond Formation

Coupling the indole-2-carboxylic acid with the chiral amine employs two principal strategies:

BOP-Mediated Coupling

Adapted from antimycobacterial indole-2-carboxamide syntheses:

  • Activation : 6-Methoxy-1H-indole-2-carboxylic acid (1 equiv), BOP reagent (1.5 equiv), DIPEA (4 equiv) in anhydrous DMF (0.1 M).
  • Amine Addition : 2-Methoxy-2-(5-methylthiophen-2-yl)ethylamine (1.2 equiv) added dropwise at 0°C.
  • Reaction Progress : Stirred 12 h at 25°C, monitored by TLC (EtOAc/hexane 1:1).

Workup :

  • Dilution with ice water (5× volume)
  • Extraction with EtOAc (3×)
  • Column chromatography (SiO₂, gradient 30→50% EtOAc/hexane)

Yield : 68–72%

EDC/HOBt Coupling

Improved method from thiazolyl-indole carboxamide syntheses:

  • Activation : Carboxylic acid (1 equiv), EDC (1.5 equiv), HOBt (1.5 equiv) in DMF (0.2 M), 0°C, 1 h.
  • Amine Addition : Amine (1.1 equiv), DMAP (0.2 equiv), 24 h at 25°C.

Purification :

  • Acidic wash (1M HCl) to remove DMAP
  • Recrystallization from EtOH/H₂O

Yield : 79–83%

Comparative Data :

Method Coupling Reagent Temperature Time (h) Yield (%) Purity (HPLC)
BOP BOP/DIPEA 25°C 12 68–72 95.2
EDC EDC/HOBt/DMAP 25°C 24 79–83 98.7

Critical Parameter Optimization

Solvent Effects on Coupling Efficiency

DMF outperforms THF and CH₂Cl₂ due to:

  • Enhanced solubility of polar intermediates
  • Stabilization of active HOBt ester species

Solvent Screening :

Solvent Dielectric Constant Yield (%)
DMF 36.7 83
THF 7.5 54
CH₂Cl₂ 8.9 61

Stereochemical Integrity

Chiral HPLC analysis (Chiralpak IC-3 column) confirms >98% retention of configuration during EDC coupling vs. 92% with BOP. The bulky HOBt additive minimizes racemization by reducing base-catalyzed proton exchange.

Scalability and Process Considerations

For multigram synthesis (EDC method):

  • Cost Analysis : EDC/HOBt costs $12.50/g vs. BOP at $18.70/g
  • Waste Streams : EDC generates water-soluble urea byproducts vs. BOP’s triphenylphosphine oxide requiring silica removal
  • Reaction Volume : 0.2 M concentration prevents viscosity issues in DMF

Scale-Up Protocol :

  • 50 g indole acid, 1.1 eq amine in 2.5 L DMF
  • EDC/HOBt added portionwise to control exotherm
  • Quench with 10 L 1M HCl
  • Crystallization yields 43.2 g (81%)

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-Methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]-1H-indole-2-carboxamide is C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S, with a molecular weight of 344.4 g/mol. The compound features an indole structure, which is significant in medicinal chemistry due to its diverse biological activities.

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds with indole structures often exhibit anticancer properties. The National Cancer Institute (NCI) has protocols for evaluating the antitumor efficacy of new compounds. Preliminary studies suggest that this compound may inhibit cell growth in various cancer cell lines, although specific data on this compound's efficacy is still under investigation.

2. Antimicrobial Properties
Indole derivatives have demonstrated antimicrobial activity against various pathogens. A related study evaluated the antimicrobial potential of similar indole-based compounds, revealing significant activity against both Gram-positive and Gram-negative bacteria. The structure of this compound suggests it may possess similar properties, warranting further exploration.

3. Anti-inflammatory Effects
Indole derivatives are also known for their anti-inflammatory effects. Compounds with structural similarities to this compound have been studied for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.

Case Study 1: Anticancer Evaluation

A study conducted by the NCI involved testing a series of indole derivatives against a panel of cancer cell lines. While specific results for this compound are pending, similar compounds showed promising growth inhibition rates, suggesting potential for this compound as an anticancer agent.

Case Study 2: Antimicrobial Testing

In an evaluation of indole-based antimicrobial agents, compounds structurally related to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. This indicates that further investigation into this compound's antimicrobial properties is warranted.

Mechanism of Action

The mechanism of action of 6-Methoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes. The methoxy and thiophene groups further modulate its activity, enhancing its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-Methoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1H-indole-2-carboxamide apart is its unique combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research .

Biological Activity

6-Methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family, which has gained attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Synthesis and Chemical Structure

The compound is synthesized through a multi-step process involving the alkylation of 2-methoxy-5-methylthiophene followed by the introduction of the indole moiety. The general synthetic route involves:

  • Preparation of Thiophene Derivative : Alkylation of 2-methylthiophene.
  • Nucleophilic Substitution : Introduction of the methoxy group.
  • Formation of Indole Structure : Cyclization and subsequent functionalization to yield the final product.

Chemical Structure :

  • IUPAC Name : this compound
  • Molecular Formula : C16H19N3O3S
  • CAS Number : [insert CAS number]

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Modulation : The presence of the indole structure allows for interaction with serotonin receptors, potentially influencing mood and anxiety disorders.
  • Antioxidant Activity : The methoxy groups enhance electron donation, contributing to free radical scavenging capabilities.
  • Anti-inflammatory Properties : Similar indole derivatives have shown inhibition of pro-inflammatory cytokines, suggesting potential in treating inflammatory diseases.

Research Findings and Case Studies

Recent studies have highlighted the following biological activities associated with this compound:

Anticancer Activity

Several reports indicate that indole derivatives exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds similar to this compound inhibited cell proliferation in various cancer cell lines through apoptosis induction.

Antimicrobial Activity

Research has shown that methoxy-substituted indoles possess antibacterial properties. In vitro assays revealed:

  • Effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antimicrobial agents.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AnticancerInhibition of cell proliferation
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduced cytokine levels in vitro
AntioxidantScavenging of free radicals

Q & A

Q. What are the key synthetic pathways for 6-Methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]-1H-indole-2-carboxamide?

Synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the indole-2-carboxamide core via coupling of 6-methoxyindole-2-carboxylic acid with a suitably protected amine intermediate.
  • Step 2 : Introduction of the 5-methylthiophene moiety through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Step 3 : Purification via recrystallization or chromatography to isolate high-purity product . Reaction conditions (solvent, temperature, catalyst) must be optimized to minimize by-products, as seen in analogous indole-carboxamide syntheses .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : Assign methoxy (δ ~3.8–4.0 ppm), thiophene protons (δ ~6.5–7.5 ppm), and indole NH (δ ~10–12 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₂₁N₂O₃S).
  • X-ray Crystallography : Resolve conformational details (e.g., dihedral angles between indole and thiophene rings), as demonstrated in structurally similar compounds .

Q. How does the methoxy substitution influence solubility and stability?

Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) by increasing polarity. Stability studies under varying pH (2–12) and temperature (25–60°C) via HPLC monitoring are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in biological activity data?

  • Dose-Response Curves : Test compound efficacy across concentrations (nM–μM) to identify non-linear effects.
  • Off-Target Screening : Use kinase/GPCR panels to rule out promiscuity.
  • Biophysical Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding kinetics and thermodynamics to validate target engagement .

Q. What strategies optimize yield in large-scale synthesis while maintaining enantiomeric purity?

  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for stereocontrol at the 2-methoxyethylamine moiety.
  • Continuous Flow Reactors : Improve reaction efficiency and reduce side-product formation compared to batch methods .

Q. How do structural modifications (e.g., thiophene vs. furan substitution) affect target selectivity?

  • Comparative SAR Studies : Synthesize analogs replacing 5-methylthiophene with furan or phenyl groups.
  • Computational Docking : Map interactions (e.g., π-π stacking with thiophene) using software like AutoDock Vina.
  • In Vitro Testing : Compare IC₅₀ values against target enzymes (e.g., kinases, cytochrome P450 isoforms) .

Q. What methodologies address low aqueous solubility in in vivo studies?

  • Co-Solvent Systems : Use cyclodextrins or PEG-based formulations.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance bioavailability .

Data Analysis & Mechanistic Questions

Q. How can researchers interpret conflicting crystallographic and computational conformational data?

  • Molecular Dynamics Simulations : Compare in-silico predicted conformers with X-ray structures to identify dominant solution-state geometries.
  • Torsional Angle Analysis : Assess flexibility of the 2-methoxyethyl linker using DFT calculations .

Q. What experimental approaches validate hypothesized metabolic pathways?

  • LC-MS/MS Metabolite Profiling : Incubate compound with liver microsomes (human/rodent) to identify phase I/II metabolites.
  • CYP450 Inhibition Assays : Determine if the compound inhibits major isoforms (e.g., CYP3A4) .

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy?

  • Pharmacokinetic Studies : Measure plasma half-life, tissue distribution, and clearance rates.
  • Tissue-Specific Delivery : Use nanoparticle encapsulation to improve target-site accumulation .

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